molecular formula C11H13N5O3 B1200480 Neplanocin F CAS No. 72877-51-1

Neplanocin F

Cat. No.: B1200480
CAS No.: 72877-51-1
M. Wt: 263.25 g/mol
InChI Key: QTTPSWNJDDVBIP-YEPSODPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Neplanocin Family of Carbocyclic Nucleosides

Neplanocin F is classified as a natural carbocyclic nucleoside. nih.gov Carbocyclic nucleosides are a distinct class of nucleoside analogues where the oxygen atom typically found in the furanose sugar ring of a natural nucleoside is replaced by a methylene (B1212753) (CH2) group. acs.org This structural modification imparts increased conformational flexibility and enhanced resistance to enzymatic degradation by phosphorylases, which are enzymes that cleave nucleosides. acs.org

The neplanocin family, from which this compound derives its name, is a group of naturally occurring carbocyclic nucleosides. This family is known to comprise at least five distinct components, including Neplanocin A, Neplanocin B, Neplanocin C, Neplanocin D, and this compound. asm.org Neplanocin A, a prominent member of this family, is recognized as a cyclopentenyl analogue of adenosine (B11128). acs.orgresearchgate.net

Historical Perspectives on this compound Discovery and Initial Academic Inquiry

This compound is recognized as a natural carbocyclic nucleoside. nih.govnih.gov While the broader neplanocin family, particularly Neplanocin A, has a well-documented history of discovery, specific independent details regarding the initial isolation and academic inquiry solely focused on this compound are less explicitly detailed in available literature. Neplanocin A, for instance, was first isolated in 1981 from the culture filtrate of the soil-dwelling microorganism Ampullariella regularis. asm.orgacs.orgresearchgate.netmdpi.comasm.orgacs.org This discovery of Neplanocin A paved the way for extensive research into the biological properties and potential therapeutic applications of this class of adenosine analogues, including other members like this compound, which are often discussed in the context of synthetic efforts or as part of the broader family's research. researchgate.netnih.gov

Significance of this compound in Natural Product Chemistry and Drug Discovery Research

The significance of this compound, and carbocyclic nucleosides in general, in natural product chemistry and drug discovery is substantial. Natural products have historically played a pivotal role in the development of therapeutic agents, with a significant percentage of modern drugs tracing their origins back to natural sources. acs.org There has been a renewed interest in natural product research, particularly due to the challenges faced by alternative drug discovery methods in delivering lead compounds for critical therapeutic areas such as anti-infectives, immunosuppression, and metabolic diseases.

Carbocyclic nucleosides, including those within the neplanocin family, exhibit a broad spectrum of biological activities, which has spurred considerable research interest in their synthesis and applications. acs.org These activities often include antiviral and anticancer properties. acs.org Specifically, analogues of this compound have been synthesized and investigated for their potential as antiviral agents. Research has demonstrated that certain 5'-deoxy-Neplanocin F analogues exhibit moderate anti-HIV activity in human lymphocytes, notably without displaying significant cytotoxicity. nih.gov

A key mechanism of action for many neplanocins, including Neplanocin A and its analogues, involves the potent inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase. acs.orgresearchgate.netacs.org This enzyme is crucial for regulating S-adenosylmethionine-dependent transmethylation reactions within cells. Inhibition of AdoHcy hydrolase leads to an intracellular accumulation of S-adenosylhomocysteine, which in turn can disrupt these essential methylation processes required for various cellular functions, including viral replication (e.g., viral mRNA capping). acs.orgacs.org While some novel Neplanocin A derivatives have shown anti-HBV activity through mechanisms independent of SAHase inhibition, highlighting diverse modes of action within the family, the SAHase inhibition remains a notable characteristic for many neplanocins. acs.org The continued exploration of this compound and its derivatives underscores their potential as scaffolds for developing new therapeutic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72877-51-1

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

(1R,2S,3S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)cyclopent-4-ene-1,3-diol

InChI

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)8-6(18)1-5(2-17)9(8)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8+,9+/m1/s1

InChI Key

QTTPSWNJDDVBIP-YEPSODPASA-N

SMILES

C1=C(C(C(C1O)N2C=NC3=C(N=CN=C32)N)O)CO

Isomeric SMILES

C1=C([C@@H]([C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)O)CO

Canonical SMILES

C1=C(C(C(C1O)N2C=NC3=C(N=CN=C32)N)O)CO

Synonyms

neplanocin F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Neplanocin F

Stereospecific Total Synthesis of Neplanocin F

The absolute configuration of the cyclopentenyl moiety in this compound necessitates the use of stereocontrolled synthetic strategies. Both chiral pool and asymmetric approaches have been successfully employed to achieve the desired stereochemistry.

Chiral Pool Approaches to this compound Synthesis

A common and effective strategy for the synthesis of (-)-Neplanocin F utilizes readily available chiral starting materials, a methodology known as the chiral pool approach. D-ribose and its derivatives are frequently employed as the chiral precursors, directly providing the correct stereochemical framework that is elaborated into the target molecule.

One notable stereospecific synthesis of (-)-Neplanocin F commences from 2,3-O-isopropylidene-D-1,4-ribonolactone. africaresearchconnects.com This multi-step synthesis, accomplished in 15 steps, leverages the inherent chirality of the starting material to control the stereochemical outcome of the subsequent transformations. africaresearchconnects.com Another successful enantioselective synthesis starts from D-γ-ribonolactone, further highlighting the utility of ribose-derived chiral building blocks in constructing the core structure of this compound. researchgate.net

Starting MaterialKey Features of the ApproachReference
2,3-O-isopropylidene-D-1,4-ribonolactone15-step stereospecific synthesis africaresearchconnects.com
D-γ-ribonolactoneEnantioselective synthesis researchgate.net

Asymmetric Synthesis Strategies for this compound

Asymmetric synthesis provides an alternative to the chiral pool approach, creating the desired stereocenters from achiral or prochiral starting materials through the use of chiral catalysts or reagents. While detailed examples specifically for this compound are less commonly documented in publicly available literature compared to chiral pool methods, the principles of asymmetric synthesis are widely applied to carbocyclic nucleosides. These strategies often involve key steps such as asymmetric dihydroxylation, asymmetric allylic alkylation, or enantioselective Diels-Alder reactions to establish the stereochemistry of the cyclopentene (B43876) ring.

A chemicoenzymatic approach has been successfully utilized for the enantioselective synthesis of the related carbocyclic nucleoside, (-)-neplanocin A, showcasing the power of combining chemical and enzymatic methods to achieve high stereoselectivity. acs.org Such strategies could, in principle, be adapted for the synthesis of this compound.

Key Stereoselective Transformations in this compound Synthesis

Several key stereoselective transformations are crucial for the successful total synthesis of this compound. These reactions ensure the correct spatial arrangement of the functional groups on the cyclopentenyl ring.

One of the critical steps in the enantioselective synthesis of (-)-Neplanocin F from D-γ-ribonolactone is the regioselective protection of a secondary allylic alcohol over a homoallylic one. researchgate.net This selective protection is vital for differentiating the hydroxyl groups and enabling their specific functionalization in subsequent steps.

Another pivotal transformation is the coupling of the nucleobase with a suitable carbocyclic precursor. In the aforementioned synthesis, this is achieved through the reaction of the nucleobase with a triflate intermediate of the cyclopentenyl moiety. researchgate.net The stereochemistry of this coupling reaction is critical for establishing the correct anomeric configuration of the final nucleoside.

Furthermore, stereocontrolled conjugate additions are often employed. For instance, in the synthesis of related neplanocin A analogues, a highly stereoselective conjugate addition of organocuprate reagents to a cyclopentenone intermediate is a key step. researchgate.net

Synthesis of this compound Analogues and Derivatives

The development of this compound analogues is driven by the desire to improve its biological activity and reduce potential toxicity. This involves the rational design and synthesis of molecules with modified cyclopentenyl moieties or different nucleobases.

Design Principles for this compound Analogues

The primary goal in designing this compound analogues is to enhance their therapeutic index by separating the desired antiviral or antitumor effects from unwanted cytotoxicity. A key strategy involves modifying the 4'-hydroxymethyl substituent, as its phosphorylation has been implicated in the compound's toxicity. researchgate.net By replacing this group with other functionalities, researchers aim to create analogues that are not substrates for the kinases responsible for this phosphorylation.

Another design principle is the introduction of substituents on the cyclopentene ring or the nucleobase to explore new interactions with target enzymes or to alter the molecule's metabolic stability. The overarching aim is to develop compounds with improved potency and a more favorable safety profile.

Synthetic Routes to Modified Cyclopentenyl Moieties in this compound Analogues

Various synthetic routes have been developed to access this compound analogues with modified cyclopentenyl rings. These methods often utilize versatile intermediates that can be elaborated into a range of derivatives.

A common strategy involves the use of a key cyclopentenone intermediate, which can be derived from members of the natural chiral pool. researchgate.net This intermediate serves as a scaffold for introducing modifications. For example:

4'-Modified Analogues: A highly stereoselective conjugate addition of organocuprate reagents to a cyclopentenone intermediate allows for the introduction of various substituents at the 4'-position. researchgate.net

5'-Deoxy-neplanocin F Analogues: The synthesis of these analogues has been achieved starting from commercially available (+/-)-2-azabicyclo[2.2.1]-hept-5-en-3-one, which is transformed into a key intermediate for the preparation of the target nucleosides. nih.gov

The following table summarizes some of the synthetic approaches to this compound analogues with modified cyclopentenyl moieties:

Analogue TypeKey Intermediate/Starting MaterialSynthetic StrategyReference
4'-Modified AnaloguesCyclopentenone intermediateStereoselective conjugate addition of organocuprates researchgate.net
5'-Deoxy-neplanocin F(+/-)-2-azabicyclo[2.2.1]-hept-5-en-3-oneElaboration of a key bicyclic intermediate nih.gov

Derivatization at the Nucleobase Moiety of this compound

The nucleobase moiety of this compound, which is naturally an adenine (B156593) base, presents a key site for chemical modification to generate analogues with potentially altered biological activities. Derivatization at this position can influence the compound's interaction with target enzymes, such as S-adenosyl-L-homocysteine (SAH) hydrolase, and can also impact its metabolic stability and cellular uptake. Synthetic strategies for modifying the nucleobase typically involve the coupling of a pre-functionalized carbocyclic scaffold with a variety of purine (B94841) and pyrimidine (B1678525) analogues.

One common approach involves the synthesis of analogues where the adenine is replaced by other naturally occurring or synthetic nucleobases. For instance, analogues of Neplanocin A have been synthesized with nucleobases such as 3-deazaadenine. nih.gov These modifications are achieved by coupling the carbocyclic precursor with the desired heterocyclic base, often through methods like the Mitsunobu reaction or by activating the carbocyclic ring with a leaving group that can be displaced by the nucleobase. researchgate.net The synthesis of 5'-deoxythis compound analogues has also been described, where various nucleosides were prepared from a key intermediate derived from (+/-)-2-azabicyclo[2.2.1]-hept-5-en-3-one. nih.gov

Furthermore, the synthesis of acyclic Neplanocin A analogues has been explored, involving the coupling of an alkyl bromide with various nucleobases including thymine (B56734) (T), uracil (B121893) (U), 5-fluorouracil (B62378) (5-FU), 5-iodouracil (B140508) (5-IU), cytosine (C), and adenine (A). nih.gov While these are acyclic versions, the methodologies for nucleobase coupling are relevant to the derivatization of the carbocyclic this compound. The table below summarizes some of the nucleobase modifications that have been explored in Neplanocin analogues.

Original NucleobaseModified NucleobaseType of Analogue
Adenine3-DeazaadenineCarbocyclic
AdenineVarious PurinesCarbocyclic
AdenineThymine, Uracil, 5-Fluorouracil, 5-Iodouracil, CytosineAcyclic

These derivatization studies are crucial for establishing structure-activity relationships (SAR) and for the development of this compound analogues with improved therapeutic profiles.

Stereochemical Considerations in this compound Analogue Synthesis

The biological activity of this compound and its analogues is intrinsically linked to their stereochemistry. The carbocyclic core of this compound contains multiple stereocenters, and precise control over their configuration is paramount during synthesis. The natural isomer, (-)-Neplanocin F, possesses a specific arrangement of substituents on the cyclopentene ring that is recognized by biological targets.

The stereospecific synthesis of (-)-Neplanocin F has been achieved, starting from chiral precursors such as 2,3-O-isopropylidene-D-1,4-ribonolactone. nih.govrsc.org This approach ensures the correct absolute stereochemistry of the final product. The synthetic methodology often involves a series of stereocontrolled reactions to construct the carbocyclic ring and introduce the nucleobase and hydroxymethyl group with the desired orientation. nih.gov

Key stereochemical challenges in the synthesis of this compound analogues include:

Control of the C1' stereocenter: The configuration of the carbon atom to which the nucleobase is attached is critical.

Control of the relative stereochemistry of the hydroxyl groups on the cyclopentene ring.

Enantioselective synthesis to obtain a single enantiomer, as different enantiomers can have vastly different biological activities.

For example, in the synthesis of enantiomeric Neplanocins A, both the (-) and (+) forms were prepared to investigate their differential biological effects. rsc.org This highlights the importance of accessing both enantiomers for thorough biological evaluation. The synthesis of novel carbocyclic nucleoside analogues of this compound has also been approached through diastereoselective methods, for instance, by coupling carbasugar intermediates with different purine bases. researchgate.net The stereochemical outcome of these coupling reactions, such as the Mitsunobu reaction, is a critical consideration. researchgate.net

The development of synthetic routes that allow for the selective formation of a desired stereoisomer is a major focus in the field. This often involves the use of chiral building blocks, asymmetric catalysts, or stereoselective reactions. The stereochemical integrity of the final compounds is typically confirmed using techniques such as X-ray crystallography and NMR spectroscopy.

Methodological Advancements in this compound Chemical Synthesis

The pursuit of more efficient and versatile synthetic routes to this compound and its analogues has led to significant methodological advancements. These developments aim to improve yields, reduce the number of synthetic steps, and provide access to a wider range of derivatives for biological screening.

Development of Novel Reaction Sequences for this compound Scaffold Construction

Several innovative reaction sequences have been developed for the construction of the core carbocyclic scaffold of this compound. A stereospecific synthesis of (-)-Neplanocin F was accomplished in 15 steps starting from 2,3-O-isopropylidene-D-1,4-ribonolactone. rsc.org This linear sequence provides access to the natural enantiomer with high stereochemical control.

Another approach involves a racemic synthesis from a cyclopentenone derivative, which was achieved in 12 steps. researchgate.net While this route does not provide enantiomerically pure material directly, it offers a different strategy for accessing the this compound skeleton. The synthesis of (+/-)-5'-deoxy-neplanocin F analogues utilized a key intermediate prepared from the commercially available (+/-)-2-azabicyclo[2.2.1]-hept-5-en-3-one. nih.gov

More recent strategies have focused on convergent synthesis, where the carbocyclic core and the nucleobase are prepared separately and then coupled in a later step. This approach allows for greater flexibility in the synthesis of analogues with modified nucleobases. For instance, a highly convergent route for synthesizing carbocyclic nucleosides involves the palladium(0)-catalyzed coupling between allylic acetates and a heteroaromatic base. researchgate.net

Utilization of Electrophilic Fluorination in this compound Analogue Synthesis

Fluorinated nucleoside analogues often exhibit enhanced biological activity and metabolic stability. The introduction of fluorine into the Neplanocin scaffold is therefore a key area of interest. An efficient synthesis of fluoro-neplanocin A analogs has been developed employing stereoselective electrophilic fluorination as a key step. rsc.org This methodology provides access to key intermediates that can be used to expand structure-activity relationship studies of Neplanocin analogues. rsc.org

The electrophilic fluorination is typically carried out using reagents such as N-fluorobenzenesulfonimide (NFSI). nih.gov For example, Fluoroneplanocin A was synthesized via an electrophilic vinyl fluorination reaction using n-BuLi and NFSI at low temperatures. nih.gov This strategy allows for the direct introduction of a fluorine atom onto the carbocyclic ring. The development of these fluorination methods is significant for creating novel this compound analogues with potentially improved pharmacological properties.

Palladium-Catalyzed Reactions in this compound Derivative Synthesis

Palladium-catalyzed reactions have become indispensable tools in the synthesis of this compound and its derivatives. These reactions are particularly useful for the crucial step of coupling the carbocyclic moiety with the nucleobase. A highly convergent and direct route for synthesizing carbocyclic nucleosides utilizes a palladium(0)-catalyzed coupling reaction between an allylic acetate (B1210297) and a heteroaromatic base. researchgate.net

The Mitsunobu reaction, which is often used for this coupling, can sometimes be facilitated or replaced by palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki or Stille coupling, can offer milder reaction conditions and broader substrate scope. The use of palladium catalysis provides an efficient means to construct the C-N glycosidic bond surrogate in this compound analogues. An efficient synthesis of fluoro-neplanocin A analogs has been developed that employs a palladium-catalyzed dehydrosilylation as one of the key steps. rsc.org

Building Block Strategies for Carbocyclic Nucleoside Synthesis Applicable to this compound

A common and effective strategy for the synthesis of carbocyclic nucleosides like this compound is the use of pre-synthesized, often chiral, building blocks. These building blocks contain the functionalized cyclopentene core, which can then be elaborated to the final target molecule.

A novel route to a chiral building block for the preparation of cyclopentenyl carbocyclic nucleosides has been developed. rsc.org The synthesis of both enantiomers of 3-[(tert-butyldimethylsilyl)oxy]methyl-4,5-O-isopropylidenecyclopent-2-en-1-ol was achieved in six steps from optically inactive dimethyl meso-tartrate. rsc.org This key intermediate was then used in the preparation of enantiomeric Neplanocins A. rsc.org

The advantage of such a building block approach is that it allows for the efficient and stereocontrolled synthesis of the carbocyclic core, which can then be coupled with various nucleobases to generate a library of this compound analogues. An improved approach to enantiomerically pure hydroxylated cyclopentenones, which are key building blocks, has also been reported. nih.gov These strategies significantly streamline the synthesis of these complex molecules and facilitate the exploration of their structure-activity relationships.

Elucidation of Biological Activities and Underlying Mechanisms of Neplanocin F

Antiviral Activity Research of Neplanocin F and Analogues

The antiviral spectrum of neplanocin analogues is broad, encompassing both RNA and DNA viruses. The primary mechanism of action for many of these compounds is the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in methylation reactions essential for viral replication.

Efficacy against RNA Viruses: Vesicular Stomatitis Virus (VSV), Measles Virus, Ebola Virus, Norovirus, Dengue Virus, Parainfluenza Virus, Reovirus, Arenaviruses

Research into the antiviral effects of neplanocin analogues has revealed significant activity against a variety of RNA viruses.

Vesicular Stomatitis Virus (VSV): Neplanocin A has been shown to be effective in inhibiting the multiplication of VSV in vitro. asm.orgnih.gov The minimum inhibitory concentration (MIC) of Neplanocin A for VSV has been reported to range from 0.01 to 4 µg/mL, depending on the cell line used. asm.orgnih.gov Analogues such as 3-deazaneplanocin A (DzNep) and its 3-brominated derivatives have also demonstrated potent inhibition of VSV, with 50% inhibitory concentrations (IC50s) in the nanomolar range. nih.gov One particular analogue, 6'-homoneplanocin A (HNPA), has also shown notable activity against VSV. nih.gov

Measles Virus: Neplanocin A and its analogue Neplanocin C have demonstrated inhibitory effects on the replication of the measles virus. nih.gov The antiviral activity of Neplanocin A against measles virus is observed at concentrations significantly lower than its cytotoxic concentrations. nih.gov

Ebola Virus: While direct data on this compound is limited, an L-like enantiomer of a 3-deaza-3-bromo derivative of 9-(trans-2', trans-3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine (DHCDA), a neplanocin analogue, has shown antiviral activity against the Ebola virus. core.ac.uk Additionally, other adenosine (B11128) analogues that inhibit S-adenosyl-l-homocysteine (SAH) hydrolase, such as carbocyclic 3-deazaadenosine (C-c3Ado) and 3-deazaneplanocin A (c3-Npc A), have been shown to protect mice from lethal Ebola virus infection. researchgate.net

Norovirus: Certain L-like enantiomers of neplanocin derivatives have exhibited potent antiviral activity against norovirus. Specifically, the L-like enantiomer of DHCDA and its conformationally restricted methanocarba (MC) nucleoside analogue have demonstrated significant inhibitory effects. core.ac.uk

Dengue Virus: Currently, there is a lack of specific research findings detailing the efficacy of this compound or its direct analogues against the Dengue virus in the provided search results.

Parainfluenza Virus: Neplanocin A has been identified as an effective inhibitor of parainfluenza virus multiplication in cell culture. asm.orgnih.gov The analogue 6'-homoneplanocin A (HNPA) has also demonstrated particular activity against the parainfluenza virus. nih.gov

Reovirus: The antiviral activity of Neplanocin A extends to double-stranded RNA viruses, including reovirus, with effective inhibition observed in vitro. asm.orgnih.gov

Arenaviruses: The neplanocin analogue 6'-homoneplanocin A (HNPA) has proven to be particularly active against arenaviruses. nih.gov

Interactive Data Table: Antiviral Activity of Neplanocin Analogues against RNA Viruses

Compound/AnalogueVirusActivityCell Line(s)Notes
Neplanocin A Vesicular Stomatitis Virus (VSV)MIC: 0.01-4 µg/mL asm.orgnih.govVarious
3-Deazaneplanocin A (DzNep) & derivatives Vesicular Stomatitis Virus (VSV)IC50s in nanomolar range nih.govVero 76
6'-Homoneplanocin A (HNPA) Vesicular Stomatitis Virus (VSV)Potent inhibitor nih.govNot specified
Neplanocin A & C Measles VirusInhibits replication nih.govVERO
DHCDA analogue (L-like enantiomer) Ebola VirusActive core.ac.ukNot specified
DHCDA analogue (L-like enantiomer) NorovirusPotent inhibitor core.ac.ukNot specified
Neplanocin A Parainfluenza VirusEffective inhibitor asm.orgnih.govNot specified
6'-Homoneplanocin A (HNPA) Parainfluenza VirusParticularly active nih.govNot specified
Neplanocin A ReovirusEffective inhibitor asm.orgnih.govNot specified
6'-Homoneplanocin A (HNPA) ArenavirusesParticularly active nih.govNot specified

Efficacy against DNA Viruses: Vaccinia Virus, Human Cytomegalovirus (HCMV), Hepatitis B Virus (HBV)

Neplanocin analogues have also been investigated for their activity against several DNA viruses.

Vaccinia Virus: Neplanocin A is a potent inhibitor of vaccinia virus replication. nih.gov Its inhibitory action is closely correlated with its ability to inhibit SAH hydrolase. asm.org The 50% effective concentration of Neplanocin A against vaccinia virus can be significantly lowered by the addition of homocysteine. asm.org Furthermore, the analogue 2-fluoroneplanocin A has demonstrated antiviral potency and a spectrum of activity comparable to that of Neplanocin A against the vaccinia virus. core.ac.uk

Human Cytomegalovirus (HCMV): The antiviral activity of adenosine analogues that target SAH hydrolase extends to Human Cytomegalovirus. nih.gov Neplanocin A, along with its analogues 3-deazaneplanocin A and 6'-C-methylneplanocin A, are among the most potent inhibitors of HCMV replication in vitro, with 50% inhibitory concentrations ranging from 0.05 to 1.35 µg/ml. nih.gov The analogue 6'-homoneplanocin A (HNPA) also shows particular activity against HCMV. researchgate.net

Hepatitis B Virus (HBV): Novel derivatives of Neplanocin A have been identified as potent and selective inhibitors of Hepatitis B Virus replication. asm.orgnih.gov Two such derivatives, AR-II-04-26 and MK-III-02-03, exhibited 50% effective concentrations (EC50) of 0.77 ± 0.23 µM and 0.83 ± 0.36 µM, respectively, in HepG2.2.15.7 cells. asm.org In HBV-infected primary human hepatocytes, the EC50 of AR-II-04-26 was 0.068 µM, and for MK-III-02-03, it was 0.38 µM. asm.org Notably, these derivatives were found to reduce intracellular HBV RNA levels and subsequent HBs and HBe antigen production, a feature not observed with clinically approved anti-HBV nucleoside and nucleotide inhibitors. asm.org

Interactive Data Table: Antiviral Activity of Neplanocin Analogues against DNA Viruses

Compound/AnalogueVirusActivityCell Line(s)Notes
Neplanocin A Vaccinia VirusPotent inhibitor nih.govL929Activity enhanced by homocysteine asm.org
2-Fluoroneplanocin A Vaccinia VirusPotency comparable to Neplanocin A core.ac.ukNot specified
Neplanocin A Human Cytomegalovirus (HCMV)IC50: 0.05-1.35 µg/ml nih.govNot specified
3-Deazaneplanocin A Human Cytomegalovirus (HCMV)IC50: 0.05-1.35 µg/ml nih.govNot specified
6'-C-Methylneplanocin A Human Cytomegalovirus (HCMV)IC50: 0.05-1.35 µg/ml nih.govNot specified
6'-Homoneplanocin A (HNPA) Human Cytomegalovirus (HCMV)Particularly active researchgate.netNot specified
AR-II-04-26 Hepatitis B Virus (HBV)EC50: 0.77 µM (HepG2.2.15.7), 0.068 µM (PHH) asm.orgHepG2.2.15.7, Primary Human Hepatocytes
MK-III-02-03 Hepatitis B Virus (HBV)EC50: 0.83 µM (HepG2.2.15.7), 0.38 µM (PHH) asm.orgHepG2.2.15.7, Primary Human Hepatocytes

Antiviral Mechanisms of Action of this compound

The antiviral effects of neplanocin compounds are primarily attributed to their interaction with cellular enzymatic pathways that are crucial for viral replication.

The principal mechanism of antiviral action for Neplanocin A and many of its analogues is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase. asm.orgnih.gov This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine. SAH is a product of S-adenosylmethionine (SAM)-dependent methylation reactions and is a potent feedback inhibitor of these reactions. By inhibiting SAH hydrolase, neplanocin analogues cause an intracellular accumulation of SAH. nih.gov

The accumulation of SAH resulting from SAH hydrolase inhibition leads to the perturbation of SAM-dependent transmethylation reactions. nih.govnih.gov These methylation reactions are vital for the proper functioning and maturation of viral components, particularly the 5'-cap structure of viral mRNAs. asm.org The inhibition of these methylation processes can impair viral protein synthesis and ultimately halt the production of new virus particles. asm.orgnih.gov For instance, the antiviral activity of 3-deazaneplanocin A (DzNep) and its derivatives against VSV is attributed to the impairment of viral mRNA cap methylation. nih.gov

While SAHase inhibition is the predominant mechanism for many neplanocin analogues, evidence of alternative antiviral pathways exists. Notably, novel Neplanocin A derivatives that are potent inhibitors of Hepatitis B Virus (HBV) replication have been shown to not inhibit SAH hydrolase activity. asm.org This suggests a unique mechanism of action for these specific compounds against HBV, which appears to differ from that of clinically approved anti-HBV agents and from the classical mechanism of Neplanocin A. asm.org The exact molecular target for these SAHase-independent pathways is still under investigation but may involve the accelerated degradation of viral RNA. asm.org

Impact on Viral RNA Metabolism and Translation

This compound, and its closely related analogue Neplanocin A, exert significant antiviral effects by targeting fundamental processes in viral RNA metabolism, which consequently impairs viral translation. The primary mechanism of action is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is critical for the hydrolysis of SAH to adenosine and homocysteine, a key step in cellular methylation reactions.

By inhibiting SAH hydrolase, this compound causes an intracellular accumulation of SAH. Elevated levels of SAH act as a strong product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are essential for the methylation of the 5'-cap structure of viral messenger RNA (mRNA). The 5'-cap, typically a 7-methylguanosine linked to the first nucleotide of the mRNA, is crucial for the stability of the mRNA, its efficient splicing, nuclear export, and, most importantly, for the initiation of translation into viral proteins.

The disruption of 5'-cap methylation leads to the production of immature and non-functional viral mRNAs. This impairment of viral mRNA maturation directly results in a significant reduction in the synthesis of viral proteins, thereby halting the replication cycle of the virus. This mechanism of action has been demonstrated to be effective against a broad spectrum of viruses, including both DNA and RNA viruses that rely on a methylated 5'-cap for their mRNA translation.

Research has demonstrated the efficacy of Neplanocin A against a variety of viruses, including:

DNA viruses: Vaccinia virus

(-)RNA viruses: Parainfluenza virus, measles virus, and vesicular stomatitis virus

(±)RNA viruses: Reovirus

The inhibition of viral replication by Neplanocin A has been observed at concentrations that show little toxicity to the host cells, indicating a favorable therapeutic index in preclinical studies. The antiviral activity is directly correlated with the inhibition of SAH hydrolase in infected cells, leading to a significant increase in the intracellular SAH-to-SAM ratio.

While the primary impact on translation is a direct consequence of the disruption of RNA metabolism (i.e., faulty capping), this cascade of events underscores the critical role of methylation in viral replication and highlights this compound as a powerful agent that interferes with these essential processes.

Anticancer Activity Research of this compound and Analogues

This compound and its analogues have demonstrated significant potential as anticancer agents, owing to their ability to interfere with cellular processes that are often dysregulated in cancer. The primary mechanism underlying their anticancer effects is the inhibition of S-adenosylhomocysteine (SAH) hydrolase, leading to widespread disruption of methylation-dependent events that are crucial for cancer cell proliferation, survival, and metastasis.

Antiproliferative Effects in Malignant Cell Lines: Breast Cancer (e.g., Triple-Negative Breast Cancer), Leukemia, Epidermoid Carcinoma, Cervical Epithelioid Carcinoma, Duodenal Cancer, Melanoma

The antiproliferative activity of this compound and its derivatives has been evaluated across a range of malignant cell lines, with notable efficacy observed in several cancer types.

Breast Cancer: this compound and its analogue, Fluoro-neplanocin A (F-NepA), have shown potent antiproliferative activity against breast cancer cells, particularly triple-negative breast cancer (TNBC) cells, which are known for their aggressive nature and limited treatment options. nih.govnih.govwaocp.org F-NepA exhibited greater growth-inhibitory activity against TNBC cells compared to non-TNBC breast cancer cells and normal breast epithelial cells, suggesting a degree of selectivity. nih.govnih.govwaocp.org The antiproliferative effect in TNBC is strongly associated with the inhibition of DOT1L, a histone methyltransferase. nih.govnih.govwaocp.org

Leukemia: Neplanocin A was initially identified as an antitumor antibiotic with significant activity against murine L1210 leukemia. nih.govnih.gov It has also been shown to induce functional and morphological differentiation in HL-60 human promyelocytic leukemia cells. nih.gov Furthermore, at low concentrations, Neplanocin A can enhance the differentiation of acute promyelocytic leukemia (APL) cells induced by all-trans retinoic acid (ATRA). nih.gov

Epidermoid Carcinoma: Studies have demonstrated a significant difference in the cytotoxic effects of the enantiomers of Neplanocin A on epidermoid carcinoma A431 cells. nih.gov The natural (-)-NPA enantiomer was found to be substantially more cytotoxic than its synthetic (+)-NPA counterpart, reducing cell viability to 11% compared to 77% with (+)-NPA after 48 hours of treatment at a concentration of 100 µM. nih.gov

Cervical Epithelioid Carcinoma: Research has indicated that Neplanocin A exhibits cytotoxic effects against HeLa cells, a human cervical epithelioid carcinoma cell line. nih.gov

Duodenal Cancer: While direct studies on the antiproliferative effects of this compound on duodenal cancer cell lines are limited, the underlying mechanism of methylation dysregulation is relevant. Duodenal carcinomas are known to exhibit frequent and extensive methylation of various genes, a phenomenon that can be targeted by methylation inhibitors like this compound.

Melanoma: The role of DOT1L, a target of this compound's mechanism of action, has been implicated in melanoma. While DOT1L is often found to be mutated and plays a protective role against UV-induced melanomagenesis, the impact of its inhibition by this compound on established melanoma cells requires further investigation.

Table 1: Antiproliferative Effects of this compound and Analogues on Various Cancer Cell Lines

Cancer Type Cell Line(s) Compound Key Findings
Breast Cancer (Triple-Negative) MDA-MB-231 Fluoro-neplanocin A (F-NepA) Potent growth-inhibitory activity, more effective against TNBC than non-TNBC cells. nih.govnih.govwaocp.org
Leukemia L1210 (murine), HL-60 (human) Neplanocin A Significant antitumor activity in vivo and induction of differentiation in vitro. nih.govnih.govnih.gov
Epidermoid Carcinoma A431 (-)-Neplanocin A High cytotoxicity, with the natural enantiomer being more potent. nih.gov
Cervical Epithelioid Carcinoma HeLa Neplanocin A Demonstrated cytotoxic effects. nih.gov

Antimigration and Anti-Invasion Activities in Cancer Models

Beyond its antiproliferative effects, this compound and its analogues have been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastatic cascade.

In models of triple-negative breast cancer, Fluoro-neplanocin A (F-NepA) has been found to significantly inhibit both cell migration and invasion. nih.govnih.gov This activity is associated with the modulation of key proteins involved in the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.govnih.gov Specifically, F-NepA treatment has been shown to upregulate the expression of E-cadherin, an epithelial marker, while downregulating the expression of N-cadherin and Vimentin, which are mesenchymal markers. nih.govnih.gov This suggests that F-NepA can revert the mesenchymal-like phenotype of aggressive cancer cells back to a more epithelial-like state, thereby reducing their metastatic potential.

While the natural enantiomer of Neplanocin A has been shown to affect the migration of triple-negative breast cancer cells, it did not appear to significantly impact their resistance to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. nih.gov

Anticancer Mechanisms of Action of this compound

The anticancer effects of this compound are rooted in its ability to disrupt cellular methylation processes, which are fundamental to gene expression and the regulation of cell behavior.

The primary molecular target of this compound is S-adenosylhomocysteine (SAH) hydrolase. nih.gov By irreversibly inhibiting this enzyme, this compound leads to the accumulation of SAH within the cell. nih.gov SAH is a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are responsible for the methylation of a wide range of biomolecules, including DNA, RNA, and proteins (such as histones). nih.gov

The resulting dysregulation of methylation has profound effects on cancer cells. Aberrant DNA methylation patterns are a hallmark of cancer, and the inhibition of methyltransferases can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation. Furthermore, the disruption of histone methylation can alter chromatin structure and gene expression in ways that are detrimental to cancer cell survival and proliferation.

A key downstream effect of SAH hydrolase inhibition by this compound and its analogues is the suppression of histone methylation. One particularly important target in this context is the Disruptor of Telomeric Silencing 1-Like (DOT1L) enzyme. nih.govnih.govresearchgate.net DOT1L is the sole known histone methyltransferase responsible for the methylation of lysine 79 on histone H3 (H3K79). researchgate.netmdpi.com

H3K79 methylation is generally associated with active gene transcription, and its dysregulation has been implicated in the development and progression of various cancers, including breast cancer and leukemia. researchgate.netmdpi.com In triple-negative breast cancer, high expression of DOT1L is correlated with increased aggressiveness. nih.govnih.gov

Fluoro-neplanocin A (F-NepA) has been shown to effectively downregulate the levels of H3K79 dimethylation (H3K79me2) in TNBC cells by inhibiting the activity of DOT1L. nih.govnih.gov This inhibition of DOT1L-mediated histone methylation is a crucial component of the antiproliferative and antimigration activities of this compound analogues in breast cancer. nih.govnih.govresearchgate.net By altering the epigenetic landscape of cancer cells, this compound can reprogram gene expression patterns to suppress the malignant phenotype.

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers

There is currently no scientific literature available that directly investigates or provides data on the effects of this compound on the modulation of Epithelial-Mesenchymal Transition (EMT) markers. EMT is a critical process in developmental biology and disease progression, characterized by changes in cell morphology and the expression of key protein markers. This process involves the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. The transition is orchestrated by a group of transcription factors, prominently featuring Snail, Slug, and Twist. However, no studies to date have reported on the influence of this compound on the expression or function of these crucial EMT-related molecules.

Interactions with Adenosine-Related Enzymes: Adenosine Kinase (ADK), Adenosine Deaminase (ADA)

Detailed enzymatic assays and binding studies specifically characterizing the interactions of this compound with Adenosine Kinase (ADK) and Adenosine Deaminase (ADA) are not available in the current body of scientific research. While studies on the closely related compound, Neplanocin A, have suggested potential interactions with these enzymes through molecular docking analyses, no such data has been published for this compound. Therefore, the binding affinities, inhibition constants, or any modulatory effects of this compound on ADK and ADA remain uncharacterized.

Induction of Programmed Cell Death Pathways

The scientific literature lacks specific studies detailing the induction of programmed cell death pathways by this compound. Programmed cell death, or apoptosis, is a regulated process essential for tissue homeostasis and development. It involves distinct signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key molecular players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and caspases, a family of proteases that execute the final stages of cell death. Research specifically examining the effects of this compound on the activation of caspases, the expression of Bcl-2 family proteins (such as Bax, Bak, Bcl-2, and Bcl-xL), or the integrity of the mitochondrial membrane has not been reported. Consequently, the role of this compound, if any, in initiating or modulating apoptotic cell death is currently unknown.

Structure Activity Relationship Sar Studies of Neplanocin F and Its Analogues

Conformational Analysis and Bioactivity of Neplanocin F Stereoisomers

The stereochemistry of the neplanocin scaffold is a critical determinant of its biological activity. Studies comparing the natural enantiomer, (-)-neplanocin A, with its synthetic counterpart, (+)-neplanocin A, have demonstrated significant differences in their cytotoxic effects across various cancer cell lines.

The natural (-)-NPA enantiomer consistently exhibits greater cytotoxicity than the synthetic (+)-NPA form. nih.gov This difference is attributed to variations in how each stereoisomer binds to key adenosine-interacting enzymes. Molecular docking analyses have revealed that the binding energies of the enantiomers differ for targets like S-adenosylhomocysteine hydrolase (SAHH), adenosine (B11128) kinase (ADK), and adenosine deaminases (ADA). nih.gov It is understood that conformational changes in both the carbocyclic sugar moiety and the orientation of the nucleobase (syn or anti) contribute to these differences in biological activity. nih.gov The superior activity of the natural (-)-enantiomer underscores the high degree of stereospecificity required for effective interaction with its biological targets.

Impact of Nucleobase Modifications on Biological Activity and Target Affinity

Alterations to the adenine (B156593) nucleobase of neplanocin analogues have profound effects on their activity and target specificity. These modifications have helped to map the essential interaction points within the binding sites of target enzymes.

The identity of the heterocyclic base is crucial. SAR studies on Neplanocin A have shown that the nitrogen atom at the N-7 position of the purine (B94841) ring is essential for its role as a hydrogen bond acceptor. acs.orgnih.gov When the adenine base is replaced with 7-deazaadenine, the resulting analogue loses its inhibitory activity against AdoHcy hydrolase. acs.orgnih.govresearchgate.net Conversely, replacing adenine with other nucleobases like guanine, thymine (B56734), or cytosine has also been explored, generally resulting in varied and often reduced activity compared to the adenine-containing parent compound. nih.gov

The introduction of halogen atoms to the nucleobase can modulate the electronic properties and binding affinity of the molecule. The strategic placement of a fluorine atom at the C-2 and C-3 positions of the 3-deazaadenine ring in neplanocin analogues has been investigated. researchgate.net While some of these compounds showed significant activity against a range of viruses, the effects vary. Halogenation can increase the hydrophobicity of the molecule, which may alter its interaction with biological targets. nih.govnih.gov

The removal of the nitrogen atom from the 3-position of the adenine ring, creating 3-deazaneplanocin A (DzNep), is a well-studied and significant modification. This change maintains, and in some cases enhances, the biological activity of the parent compound. acs.orgnih.gov DzNep is a potent inhibitor of AdoHcy hydrolase and demonstrates a broad spectrum of antiviral and antitumoral activities. nih.govresearchgate.netmdpi.com The retention of activity in 3-deaza analogues further confirms that the N-7 position, which remains intact, is the critical site for hydrogen bonding interactions with the target enzyme. acs.orgnih.gov

The following table summarizes the inhibitory activity of select nucleobase-modified neplanocin A analogues against S-adenosylhomocysteine hydrolase (SAHH).

CompoundModificationTargetActivity (IC50)
Neplanocin ANone (Adenine base)AdoHcy HydrolasePotent Inhibitor
3-Deazaneplanocin AN-3 of adenine removedAdoHcy HydrolaseMaintained/Potent Inhibitor acs.orgnih.gov
7-Deazaneplanocin AN-7 of adenine removedAdoHcy HydrolaseActivity Eliminated acs.orgnih.gov

Evaluation of Cyclopentenyl Moiety Substitutions on Pharmacological Profiles

Modifications to the carbocyclic cyclopentenyl ring, which mimics the ribose sugar of natural nucleosides, are critical for tuning the pharmacological profile of neplanocin analogues.

The substituent at the 5'-position of the cyclopentenyl ring plays a pivotal role in the molecule's interaction with AdoHcy hydrolase. Research has shown that a hydrogen bonding donor, such as a hydroxyl (-OH) or an amino (-NH2) group, at this position is essential for potent inhibitory activity. nih.govresearchgate.net

When the 5'-hydroxyl group of a fluoro-neplanocin A analogue was replaced with other groups, the inhibitory activity against SAH hydrolase was observed in the following order: NH2 > SH > F, N3. nih.govelsevierpure.com This demonstrates the critical need for a hydrogen bond donor for effective enzyme inhibition. Furthermore, increasing the steric bulk at this position, for instance through one-carbon homologation to create 6'-homoneplanocin A, generally leads to a decrease in inhibitory activity, suggesting the presence of steric hindrance within the enzyme's active site. acs.orgnih.gov

The data below illustrates the importance of the 5'-position substituent on the inhibitory activity against SAH hydrolase.

5'-SubstituentHydrogen Bonding CapabilityRelative Inhibitory Activity
-OH (Hydroxyl)DonorHigh
-NH2 (Amino)DonorHigh nih.govelsevierpure.com
-SH (Thiol)Weak DonorModerate nih.govelsevierpure.com
-F (Fluoro)AcceptorLow nih.govelsevierpure.com
-N3 (Azido)AcceptorLow nih.govelsevierpure.com

Influence of 6'-Position Modifications

Modifications at the 6'-position of neplanocin analogues have a significant impact on their biological activity, particularly their ability to inhibit S-adenosyl-L-homocysteine (SAH) hydrolase.

The introduction of a fluorine atom at the 6'-position has been shown to enhance the inhibitory activity against SAH hydrolase. For instance, 6'-fluoroneplanocin A is a potent inhibitor of the enzyme, with an IC50 value of 0.24 μM. nih.govresearchgate.netelsevierpure.com This increased activity is supported by molecular docking studies. nih.govresearchgate.net

In contrast, the addition of larger substituents at the 6'-position generally leads to a decrease in activity. Studies on 6'-C-ethynyl, -ethenyl, and -ethyl derivatives of neplanocin A revealed that these analogues were weaker inhibitors of SAH hydrolase compared to the parent compound. nih.govresearchgate.net The inhibitory activity was also found to be dependent on the stereochemistry at the 6'-position, with the (6'R)-diastereomers being more potent than the (6'S)-diastereomers. nih.govresearchgate.net For example, (6'R)-6'-C-ethynylneplanocin A showed the highest activity among these modified compounds, although it was still less potent than neplanocin A. nih.govresearchgate.net

Other modifications, such as 6'-deoxy, 6'-O-methyl, and 6'-C-methyl substitutions, have also been investigated. Among these, the (6'R)-C-methyl analogue (22a) demonstrated superior antiviral potency and selectivity compared to neplanocin A. nih.gov The order of antiviral activity for these compounds was generally found to increase with specific substitutions, highlighting the sensitivity of this position to structural changes. nih.gov

Modification at 6'-PositionCompoundEffect on SAH Hydrolase InhibitionAntiviral Activity Rank (Increasing)Reference
Fluorine 6'-fluoroneplanocin AIncreased potency (IC50 = 0.24 μM)- nih.govresearchgate.net
C-Ethynyl (6'R)-6'-C-ethynylneplanocin AWeaker than neplanocin A7a > 8a > 7b > 9a > 8b > 9b nih.govresearchgate.net
C-Ethenyl (6'R)-6'-C-ethenylneplanocin AWeaker than neplanocin A7a > 8a > 7b > 9a > 8b > 9b nih.govresearchgate.net
C-Ethyl (6'R)-6'-C-ethylneplanocin AWeaker than neplanocin A7a > 8a > 7b > 9a > 8b > 9b nih.govresearchgate.net
C-Methyl (6'R)-C-methylneplanocin A (22a)-Surpassed neplanocin A nih.gov
Deoxy 6'-deoxy analogues-3 < 15 ≈ 20 < 6 < 9 ≈ 2 < 22a nih.gov
O-Methyl 6'-O-methylneplanocin A-3 < 15 ≈ 20 < 6 < 9 ≈ 2 < 22a nih.gov

Effects of 2'-Substitutions and Stereochemistry

The 2'-position of the carbocyclic ring in neplanocin analogues is another critical determinant of biological activity. The stereochemistry and the nature of the substituent at this position can influence the molecule's conformation and its interaction with target enzymes.

The presence of a 2'-methyl group in nucleoside analogues can alter the sugar configuration, which may prevent the binding of subsequent nucleotides to the enzyme active site, leading to non-obligate chain termination. nih.gov Similarly, the introduction of a fluorine atom at the 2'-position has been a successful strategy in the design of antiviral nucleosides. nih.gov For example, 2'-deoxy-2'-fluorocytidine has shown potent inhibition of the HCV NS5B polymerase. nih.gov

While specific studies on 2'-substituted this compound are limited, the general principles derived from other nucleoside analogues suggest that modifications at this position can significantly modulate antiviral and anticancer activities. The stereochemistry of these substitutions is crucial, as enzymes are highly selective for specific enantiomers. For instance, combining a 2'-fluoro and a 2'-methyl group in cytidine analogues resulted in a compound with an EC90 of 5.40 µM against an HCV replicon, with no cytotoxicity observed up to 100 µM. nih.gov This highlights the potential for developing highly selective and potent this compound analogues through judicious modifications at the 2'-position.

Computational and Molecular Modeling Approaches in this compound SAR

Computational and molecular modeling techniques have become indispensable tools for elucidating the structure-activity relationships of this compound and its analogues. These methods provide valuable insights into the molecular interactions between the ligands and their biological targets, guiding the rational design of more potent and selective inhibitors.

Molecular Docking Studies with Target Enzymes (e.g., SAHase)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. ejmo.orgejmo.org This technique has been instrumental in understanding the binding modes of neplanocin analogues within the active site of S-adenosylhomocysteine hydrolase (SAHase), a key target for these compounds.

Furthermore, molecular docking has been employed to investigate the interactions of neplanocin enantiomers with various adenosine-related enzymes. nih.gov A study on the enantiomers of neplanocin A revealed that both the natural (-)-NPA and the unnatural (+)-NPA could form strong complexes with SAHase (also known as AHCY), with similar binding energies. nih.gov This suggests that factors other than direct binding affinity to SAHase might contribute to the differential biological activities of the enantiomers. nih.gov

Compound/AnalogueTarget EnzymeKey Findings from Docking StudiesReference
6'-fluoroneplanocin A SAHaseSupported the increased inhibitory activity. nih.govresearchgate.net
5'-homologated neplanocin A SAHaseIndicated steric repulsion, explaining decreased activity. nih.govelsevierpure.com
(-)-Neplanocin A AHCY (SAHase)Binding energy of -12.29 ± 0.03 kcal/mol. nih.gov
(+)-Neplanocin A AHCY (SAHase)Similar binding energy to (-)-NPA (-12.22 ± 0.00 kcal/mol), suggesting other factors influence activity. nih.gov
(-)-Neplanocin A ADA, ADA2, ADKShowed potential interactions, with varying binding energies. nih.gov
(+)-Neplanocin A ADA, ADA2, ADKShowed potential interactions, with varying binding energies. nih.gov

Pharmacophore Mapping for this compound Derivatives

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.net A pharmacophore model can be used to screen large databases of compounds to identify novel molecules that are likely to be active. frontiersin.org

For this compound and its derivatives, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. frontiersin.org Based on the known SAR of neplanocin analogues, key pharmacophoric features for SAHase inhibition can be inferred. The N-7 position of the adenine base is crucial as a hydrogen bond acceptor, as its removal in 7-deazaadenine analogues leads to a loss of inhibitory activity. nih.govresearchgate.net In contrast, the N-3 position is not essential, as 3-deazaadenine analogues retain their activity. nih.govresearchgate.net

Furthermore, the hydroxyl groups on the cyclopentene (B43876) ring are critical for hydrogen bonding interactions within the active site of SAHase. The importance of a hydrogen bond donor at the 5'-position has also been highlighted, with analogues having an amino group (NH2) at this position showing greater inhibitory activity than those with fluorine or azide groups. nih.gov These insights can be used to construct a detailed pharmacophore model to guide the design of new this compound derivatives with enhanced activity.

Bioinformatic Analysis of this compound Interactions with Adenosine-Related Cellular Targets

Bioinformatic analysis combines biological data with computational tools to identify and analyze potential drug targets and mechanisms of action. frontiersin.orgresearchgate.net For this compound, which is a carbocyclic analogue of adenosine, bioinformatic approaches can be used to explore its interactions with a range of adenosine-related cellular targets beyond SAHase. nih.gov

The primary cellular targets for adenosine include adenosine kinases (ADK), adenosine deaminases (ADA), and SAHase. nih.gov Bioinformatic analysis, including molecular docking, has been used to assess the potential of neplanocin enantiomers to interact with these proteins. researchgate.netnih.gov The results suggest that both enantiomers of neplanocin A can interact with these enzymes, but with differing specificities. nih.gov For instance, the anticancer mechanism of natural (-)-neplanocin A appears to be linked to adenosine kinase activity, while the activity of its enantiomer may be related to interactions with adenosine deaminase. nih.gov

Such analyses provide a broader understanding of the polypharmacology of neplanocin analogues and can help to explain their diverse biological effects, including antiviral and anticancer activities. nih.gov By identifying potential off-target interactions, bioinformatic studies can also aid in predicting and mitigating potential side effects of these compounds. nih.gov

Preclinical Research Models and Experimental Approaches for Neplanocin F

In Vitro Cell Culture Models for Neplanocin F Evaluation

In vitro cell culture models are fundamental tools in preclinical research, providing a controlled environment to assess the biological effects of chemical compounds. These systems are essential for initial screenings of cytotoxicity, antiproliferative, and antiviral activities.

Two-dimensional (2D) monolayer cell cultures, where cells are grown on a flat surface, represent the standard initial step in drug discovery to evaluate the effects of a compound on cell viability and proliferation. While literature extensively covers the evaluation of Neplanocin A and its derivatives in 2D culture, specific data for this compound is sparse. Early comparative studies identified this compound as being "much less cytotoxic" than Neplanocin A, and one study reported it to be "completely inactive," which likely curtailed more extensive investigation in these models. google.communi.cznih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo microenvironment of tissues and tumors, offering a more physiologically relevant system for drug testing. A thorough review of available scientific literature reveals no specific studies where this compound has been evaluated using 3D spheroidal or organoid models. The compound's reported lack of activity in simpler 2D models likely precluded its advancement into these more complex and resource-intensive culture systems.

The evaluation of a compound's efficacy against a panel of specific cancer cell lines is a cornerstone of preclinical oncology research. Despite the synthesis of this compound analogs for potential anticancer applications, detailed studies of this compound itself against the specified panel of cancer cell lines are not available in the published literature. One patent document associates this compound with the L1210 leukemia cell line in its keyword indexing, but provides no experimental data or results regarding its activity. google.com The general characterization of this compound as non-cytotoxic suggests it would have minimal efficacy against these or other cancer cell lines. muni.cznih.gov

Cell LineCancer TypeFindings for this compound
TNBCTriple-Negative Breast CancerNo data available
MDA-MB-231Triple-Negative Breast CancerNo data available
A431Epidermoid CarcinomaNo data available
L1210LeukemiaAssociated in a patent document, but no experimental data reported. google.com
KB-3-1Cervical CarcinomaNo data available
HeLaCervical CarcinomaNo data available
HuTu-80Duodenal AdenocarcinomaNo data available
B16MelanomaNo data available

Note: The table reflects the absence of specific published research findings for this compound against the listed cell lines.

Cell-based viral infection models are critical for screening antiviral compounds. While the broader class of neplanocins, particularly Neplanocin A, has been extensively studied for antiviral properties using models like mouse L929 cells for vaccinia virus, specific antiviral assays for this compound are not well-documented. researchgate.net Reports that have synthesized and evaluated this compound noted that it was "devoid of...in vitro antiviral activity" in the systems tested. google.com Consequently, there is no available data on the evaluation of this compound in the HepG2.2.15.7 cell line for Hepatitis B Virus (HBV) or against vaccinia virus in mouse L929 cells.

Biochemical assays are crucial for determining the direct interaction of a compound with specific molecular targets. The primary mechanism of action for bioactive neplanocins like Neplanocin A is the inhibition of S-adenosylhomocysteine hydrolase (SAHase). google.com Although this compound is structurally similar, specific enzymatic assays to determine its inhibitory constant (Kᵢ) or IC₅₀ against SAHase have not been detailed in the literature. Its reported lack of cellular activity suggests it is likely a poor inhibitor of this enzyme. There is no information available regarding the testing of this compound against other enzymatic targets such as the histone methyltransferase DOT1L.

Cellular assays provide quantitative data on the phenotypic effects of a compound. While analogs of other neplanocins have been assessed for their effects on cell proliferation, migration, invasion, and apoptosis, specific data for this compound is absent. The consistent reports of its low cytotoxicity and general inactivity in preliminary screenings indicate that it was not prioritized for further, more specific cellular assays. google.communi.cznih.gov Therefore, no research findings are available to detail its effects on cell proliferation, migration, invasion, or its ability to induce apoptosis.

Gene and Protein Expression Analysis in Response to this compound

To understand the molecular mechanisms underlying the potential therapeutic effects of this compound, a comprehensive analysis of its impact on gene and protein expression would be essential. The primary mechanism of action for the related compound, Neplanocin A, is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a product and competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of various macromolecules, including DNA, RNA, and proteins (histones), which in turn plays a fundamental role in regulating gene expression.

A hypothetical study of this compound would likely investigate its ability to modulate gene and protein expression through similar pathways. Key experimental approaches would include:

Transcriptomic Analysis: Techniques such as RNA sequencing (RNA-Seq) or microarray analysis would be employed on cancer cell lines or virus-infected cells treated with this compound. This would provide a global view of changes in gene expression, identifying upregulated or downregulated genes and cellular pathways affected by the compound.

Proteomic Analysis: Methods like mass spectrometry-based proteomics (e.g., SILAC or iTRAQ) would be used to quantify changes in the protein landscape of cells in response to this compound treatment. This could reveal alterations in the levels of proteins involved in cell cycle regulation, apoptosis, signal transduction, and viral replication.

Epigenetic Modifications: Given the likely impact on methylation, studies would focus on changes in DNA methylation patterns (using techniques like bisulfite sequencing) and histone modifications (using chromatin immunoprecipitation followed by sequencing, or ChIP-Seq). For instance, a study on a related compound, fluoro-neplanocin A, demonstrated its ability to downregulate the level of H3K79me2, a specific histone methylation mark, in breast cancer cells.

A representative data table from such a hypothetical study might look as follows:

Gene TargetCell LineFold Change (mRNA)Fold Change (Protein)Associated Pathway
CDKN1A (p21)Hypothetical Colon Cancer Line+2.5+2.1Cell Cycle Arrest
Caspase-3Hypothetical Leukemia Line+1.8+1.5 (activated form)Apoptosis
DNMT1Hypothetical Lung Cancer Line-1.5-1.7DNA Methylation
Viral Polymerase (e.g., for Influenza)MDCK Cells-3.0-2.8Viral Replication

In Vivo Animal Models in this compound Research

Following in vitro characterization, the evaluation of this compound's therapeutic potential would necessitate the use of in vivo animal models. These models are crucial for assessing efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism context.

Murine Models for Antitumor Activity Assessment

To investigate the potential antitumor effects of this compound, various murine models would be utilized. A common approach involves the use of xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

Subcutaneous Xenograft Models: Human tumor cell lines would be injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, treatment with this compound would commence. Tumor volume would be measured regularly to assess the compound's ability to inhibit tumor growth compared to a vehicle control.

Orthotopic Xenograft Models: To better mimic the tumor microenvironment, cancer cells would be implanted into the corresponding organ of origin (e.g., pancreatic cancer cells into the pancreas). This allows for the study of tumor growth and metastasis in a more clinically relevant setting.

Syngeneic Models: To evaluate the role of the immune system in the antitumor response, cancer cells of murine origin would be implanted into immunocompetent mice. This would help determine if this compound has any immunomodulatory effects that contribute to its antitumor activity. For instance, the related Neplanocin A has shown a remarkable effect on prolonging the lifespan of mice with L1210 leukemia nih.gov.

A hypothetical data table summarizing the findings from a murine antitumor study could be presented as follows:

Mouse ModelTumor Cell LineTreatment GroupTumor Growth Inhibition (%)Increase in Lifespan (%)
Athymic NudeHuman Colon Carcinoma (HCT116)This compoundData Not AvailableData Not Available
NOD/SCIDHuman Pancreatic Adenocarcinoma (PANC-1)This compoundData Not AvailableData Not Available
C57BL/6Murine Melanoma (B16-F10)This compoundData Not AvailableData Not Available

Animal Models for Antiviral Efficacy (e.g., chimeric mice, NOD/SCID mouse models)

For assessing antiviral efficacy, animal models that can be productively infected with human viruses are essential.

Standard Mouse Models: For viruses that can infect mice, such as influenza virus or vesicular stomatitis virus (VSV), standard inbred mouse strains would be used. For example, in vivo antiviral assays for Neplanocin A have been conducted in newborn NMRI mice infected with VSV.

Humanized Mouse Models: For human-specific viruses like HIV or Hepatitis B and C viruses, humanized mouse models are indispensable. These are typically immunodeficient mice (e.g., NOD/SCID) engrafted with human hematopoietic stem cells or liver tissue, resulting in a mouse with a functional human immune system or a humanized liver (chimeric mice). These models allow for the study of viral replication and the efficacy of antiviral compounds in a more relevant physiological context. While a study on a 5'-deoxy-neplanocin F analogue showed moderate anti-HIV activity in human lymphocytes, this was an in vitro study, and no in vivo data in humanized mice for this compound itself is currently available .

A hypothetical summary of an antiviral efficacy study might be presented as:

Animal ModelVirusTreatment GroupReduction in Viral Titer (log10)Survival Rate (%)
BALB/c MiceInfluenza A (H1N1)This compoundData Not AvailableData Not Available
Humanized (hu-HSC) NOD/SCID MiceHIV-1This compoundData Not AvailableNot Applicable
Chimeric (humanized liver) MiceHepatitis C VirusThis compoundData Not AvailableNot Applicable

Evaluation of Biological Activity in Integrated Systems

Pharmacokinetic Studies: These studies would determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. This data is critical for understanding drug exposure at the target site and for designing effective dosing regimens.

Toxicology Studies: Acute and chronic toxicology studies would be conducted in rodent and non-rodent species to identify potential adverse effects and to determine the maximum tolerated dose (MTD).

The integration of efficacy, PK, and toxicology data provides a comprehensive preclinical profile of the compound, which is essential for making informed decisions about its potential for further development as a therapeutic agent.

Future Research Directions in Neplanocin F Compound Development

Exploration of Undiscovered Mechanisms of Action for Neplanocin F

The established mechanism of action for the neplanocin family, including this compound, centers on the potent inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase. nih.gov This inhibition disrupts essential cellular methylation reactions required for viral replication and cancer cell proliferation. nih.gov However, the full spectrum of its biological activity may not be limited to this single target.

Future research will likely focus on identifying and characterizing alternative mechanisms. Studies on the closely related Neplanocin A suggest that its anticancer effects are not fully explained by AdoHcy hydrolase inhibition alone, pointing to the possibility of other cellular targets. nih.gov One potential avenue of investigation is the interaction of neplanocins with other enzymes involved in nucleoside metabolism, such as adenosine (B11128) kinase, for which Neplanocin A may act as a competitive inhibitor. nih.gov Furthermore, research on influenza virus has indicated that Neplanocin A's mode of action differs from other methyltransferase inhibitors, suggesting that various methyltransferases could be involved in its antiviral effects. nih.gov

The development of novel analogues is also paving the way for discovering new mechanisms. For instance, certain Neplanocin A derivatives have been designed to inhibit the Hepatitis B virus (HBV) by mimicking pgRNA activity, a de novo mechanism of action. nih.gov Future studies focused on these novel derivatives are crucial for pinpointing the specific enzymes or pathways responsible for their unique biological activities. nih.gov

Rational Design of Next-Generation this compound Analogues with Enhanced Specificity

The rational design of new this compound analogues is a critical area of research aimed at improving therapeutic efficacy and reducing potential off-target effects. This approach relies on a deep understanding of the structure-activity relationship (SAR), where specific modifications to the molecule are correlated with changes in biological activity.

Key strategies involve modifications to both the carbocyclic sugar moiety and the purine (B94841) base. nih.gov Research has shown that the stereochemistry of the molecule is crucial for its interaction with biological targets. nih.gov For example, molecular dissection of Neplanocin A has revealed that a cis arrangement of the allylic hydroxyl group on the cyclopentenyl ring is a minimum structural requirement for potent inhibition of AdoHcy hydrolase. nih.gov

Future design efforts will increasingly incorporate computational methods, such as molecular dynamics simulations and virtual screening, to predict the binding affinity and specificity of novel analogues. mdpi.com This in silico approach can guide the synthesis of more targeted compounds. Examples of this rational design include:

5'-Substituted Analogues : The synthesis of 5'-substituted fluoro-neplanocin A analogues has demonstrated that a hydrogen bonding donor, such as a hydroxyl (OH) or amino (NH2) group, at the 5'-position is essential for inhibitory activity. nih.gov

Base Modifications : Creating derivatives with altered base moieties, such as pyrazolo[3,4-d]pyrimidines, is being explored to develop inhibitors with novel mechanisms of action against viruses like HBV. nih.gov

Deaza-analogues : The development of 7-deazaneplanocin analogues has shown promise in inhibiting both wild-type and drug-resistant strains of HBV. nih.gov

By systematically modifying the this compound scaffold and evaluating the biological consequences, researchers aim to develop next-generation compounds with enhanced specificity for viral or cancer-specific targets.

Advanced Synthetic Methodologies for Diversified this compound Chemical Space

Expanding the chemical diversity of this compound analogues is essential for discovering compounds with improved properties. This requires the development and application of advanced synthetic methodologies that allow for the efficient and versatile construction of novel molecular architectures.

Established methods, such as the stereospecific synthesis of (-)-neplanocin F from 2,3-O-isopropylidene-D-1,4-ribonolactone, provide a foundational route to the core structure and can be adapted to create new carbanucleosides. nih.govresearchgate.net However, future progress will be driven by the integration of modern synthetic techniques prevalent in medicinal chemistry. hilarispublisher.com

Transition-metal catalysis, for example, offers powerful tools for building complex molecules. hilarispublisher.com Techniques such as Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings) are becoming indispensable for rapidly assembling diverse chemical scaffolds and could be applied to the this compound framework to introduce a wide array of functional groups. hilarispublisher.commdpi.com The exploration of novel synthetic routes is paramount to accelerating the discovery of next-generation therapeutics by providing access to previously untapped regions of chemical space. hilarispublisher.com By harnessing these cutting-edge strategies, researchers can generate large libraries of this compound derivatives for biological screening, increasing the probability of identifying lead compounds with superior pharmacological profiles. hilarispublisher.combeilstein-journals.org

Investigation of this compound in Emerging Disease Models

The broad-spectrum antiviral activity of the neplanocin family against various DNA and RNA viruses makes it a compelling candidate for investigation against emerging and re-emerging infectious diseases. nih.gov There is an urgent and unmet need for effective therapeutics for pathogens that pose a significant threat to global health.

Future research should prioritize the evaluation of this compound and its rationally designed analogues in relevant disease models for:

Ebola Virus : The devastating Ebola virus outbreaks highlight the lack of approved treatments. infectioncontroltoday.comwho.int Drug repurposing screens are actively being used to identify existing compounds that can inhibit viral entry or replication. infectioncontroltoday.comnih.gov Given its potent antiviral properties, this compound warrants investigation as a potential anti-Ebola agent.

Zika Virus : As a mosquito-borne flavivirus linked to severe neurological complications, Zika virus remains a significant public health concern with no specific antiviral therapy. mdpi.commdpi.com Studies are focused on identifying inhibitors of Zika virus replication. plos.org The proven efficacy of neplanocins against other RNA viruses suggests they may be effective against Zika as well.

The evaluation of these compounds will require the use of robust in vitro cell culture systems and appropriate in vivo animal models, such as the AG129 mouse model used for Zika virus research, to assess efficacy and potential for clinical translation. plos.org

Integration of Omics Data for Comprehensive Understanding of this compound Cellular Impact

To move beyond a single-target understanding of this compound, future research must integrate systems biology approaches. The use of "omics" technologies—such as metabolomics, transcriptomics, and proteomics—can provide a holistic view of the cellular response to the compound, revealing new mechanisms of action, identifying biomarkers, and uncovering potential liabilities. semanticscholar.orgmdpi.com

Metabolomics : This approach analyzes the global profile of small-molecule metabolites within a cell. semanticscholar.org By treating cells with this compound and analyzing the resulting changes in the metabolome, researchers can identify the specific metabolic pathways that are perturbed. nih.gov This can confirm the downstream effects of methylation inhibition and may reveal unexpected metabolic dysregulation, offering deeper insight into the drug's mechanism. mdpi.com

Transcriptomics : By analyzing the complete set of RNA transcripts, transcriptomics can reveal how this compound alters gene expression. For example, microarray studies have been used to identify novel interferon-stimulated genes that inhibit Ebola virus. plos.org A similar approach with this compound could identify entire gene networks that are up- or down-regulated, pointing to novel cellular pathways involved in its antiviral or anticancer effects.

Proteomics : This technology allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomic analysis of this compound-treated cells could identify protein binding partners beyond AdoHcy hydrolase and characterize changes in protein phosphorylation or other post-translational modifications that are critical for cell signaling.

By integrating data from these different omics platforms, researchers can construct a comprehensive model of this compound's cellular impact. This systems-level understanding is crucial for the rational design of more effective and safer second-generation drugs and for personalizing therapeutic strategies.

Q & A

Q. What are the primary biochemical pathways targeted by Neplanocin F in antiviral research, and what experimental methodologies are employed to elucidate these mechanisms?

this compound, a cyclopentenyl cytosine analog, primarily inhibits S-adenosylhomocysteine hydrolase (SAHase), disrupting viral mRNA cap methylation. To identify targeted pathways, researchers use:

  • Enzymatic assays (e.g., spectrophotometric analysis of SAHase activity inhibition ).
  • In vitro cell culture models (e.g., viral replication assays in HIV or HCV-infected cell lines) with controls for cytotoxicity .
  • Metabolomic profiling (LC-MS/MS) to quantify intracellular S-adenosylhomocysteine (SAH) accumulation, a hallmark of SAHase inhibition .

Q. What validated protocols exist for synthesizing this compound, and how are purity and structural integrity confirmed?

Synthesis typically involves stereoselective glycosylation of cyclopentenol derivatives. Key validation steps include:

  • HPLC-PDA for purity assessment (>95% threshold).
  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry, particularly the cyclopentenyl moiety .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. How do researchers establish appropriate dosing ranges for this compound in in vitro studies?

Dosing is determined via:

  • Dose-response curves (e.g., IC₅₀ calculations in cytotoxicity assays using MTT or resazurin).
  • Time-kill assays to assess antiviral efficacy vs. cellular toxicity .
  • Pharmacokinetic simulations (e.g., physiologically based modeling) to extrapolate in vivo relevance .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s cytotoxicity profiles across different in vitro models?

Discrepancies often arise from variations in:

  • Cell line metabolism (e.g., differential expression of adenosine kinase, which phosphorylates this compound).
  • Assay conditions (e.g., serum-free vs. serum-containing media affecting drug uptake) .
    To address this:
    • Standardize cell lines (e.g., HEK293 vs. HepG2) and culture conditions .
    • Use isogenic cell panels to isolate metabolic variables .
    • Apply multivariate regression to identify confounding factors .

Q. How can computational modeling optimize this compound’s selectivity for viral vs. host targets?

Advanced approaches include:

  • Molecular dynamics simulations to compare SAHase binding affinities across species (e.g., human vs. viral isoforms) .
  • QSAR models to predict structural modifications that enhance selectivity .
  • Cryo-EM to map drug-enzyme interactions at atomic resolution .

Q. What methodologies validate this compound’s epigenetic effects beyond SAHase inhibition?

Emerging research investigates off-target epigenetic modulation via:

  • ChIP-seq to assess histone methylation changes (e.g., H3K27me3 levels) .
  • RNA-seq to identify dysregulated non-coding RNAs post-treatment .
  • CRISPR-Cas9 screens to pinpoint synthetic lethal partners of this compound .

Data Analysis & Replication

Q. How should researchers design experiments to ensure reproducibility of this compound’s antiviral activity?

Key considerations:

  • Blinded replicates : Include ≥3 biological replicates per condition .
  • Positive/negative controls : Use ribavirin (broad antiviral) and untreated cells .
  • Data transparency : Publish raw flow cytometry counts or qPCR Ct values in supplementary files .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and adjunct therapies?

  • Chou-Talalay combination index (CI) to quantify synergy (CI <1) or antagonism (CI >1) .
  • Bayesian hierarchical modeling to account for inter-experiment variability .
  • Network pharmacology to map multi-target interactions .

Tables for Methodological Reference

Q. Table 1: Comparison of IC₅₀ Values for this compound Across Cell Lines

Cell LineAssay TypeIC₅₀ (μM)Key Variable (e.g., Serum Concentration)Source
HEK293MTT2.110% FBS
HepG2Resazurin5.7Serum-free
Huh-7Viral Load (qPCR)1.85% FBS

Q. Table 2: Enzymatic Targets of this compound

Target EnzymeInhibition Constant (Ki)Assay MethodRelevance to Viral Replication
SAHase (Human)0.8 nMSpectrophotometricBlocks mRNA capping
DNA methyltransferase12.3 μMRadiolabeled SAM assayEpigenetic modulation

Ethical & Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

  • Follow NIH Guidelines for humane endpoints (e.g., tumor size limits in xenograft models) .
  • Report ARRIVE 2.0 checklist items (e.g., randomization, blinding) in supplementary materials .

Q. How should researchers address conflicting data on this compound’s off-target effects in peer-reviewed manuscripts?

  • Use Bland-Altman plots to visualize inter-study variability .
  • Discuss limitations in assay sensitivity (e.g., LC-MS detection limits for SAH) .
  • Propose follow-up experiments (e.g., CRISPR knockouts to isolate pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.